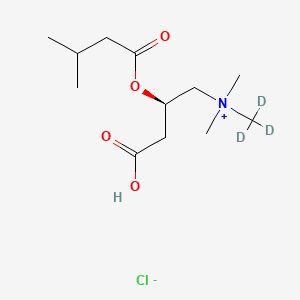

Isovaleryl L-Carnitine-d3 Chloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H24ClNO4 |

|---|---|

Molecular Weight |

284.79 g/mol |

IUPAC Name |

[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C12H23NO4.ClH/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5;/h9-10H,6-8H2,1-5H3;1H/t10-;/m1./s1/i3D3; |

InChI Key |

HWDFIOSIRGUUSM-QVKFCBEOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CC(C)C.[Cl-] |

Canonical SMILES |

CC(C)CC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Origin of Product |

United States |

Principles and Utility of Stable Isotope Labeled Analogs in Quantitative Biomedical Analysis

The accurate quantification of endogenous molecules in complex biological matrices like blood or urine presents a significant analytical challenge. Stable isotope-labeled internal standards have become the gold standard in mass spectrometry-based quantitative analysis to address these challenges. scispace.comnih.govchromatographyonline.com

The fundamental principle behind this technique, known as isotope dilution analysis, is the introduction of a known quantity of a stable isotope-labeled version of the analyte of interest into the sample at the beginning of the analytical process. alfa-chemistry.combritannica.comwikipedia.org This labeled compound, often referred to as an internal standard, is chemically identical to the endogenous analyte but has a higher mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). lgcstandards.comacs.org

Because the internal standard and the analyte have nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. scispace.comlgcstandards.com Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard. In the mass spectrometer, the two compounds are distinguished by their different masses. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard, a highly accurate and precise quantification of the analyte can be achieved, effectively correcting for variations in sample handling and instrument response. scispace.comnih.govnih.gov

Overview of Isovaleryl L Carnitine D3 Chloride S Significance As a Research Standard

Chromatographic Separation Techniques for Acylcarnitine Profiling

The analysis of acylcarnitines, a class of compounds with varying acyl chain lengths and polarities, necessitates robust chromatographic separation to resolve individual species, particularly isomers, prior to detection. nih.govrestek.com this compound is used as an internal standard for the quantification of isovaleryl-L-carnitine by either gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comglpbio.combiomol.com

Liquid Chromatography (LC) Optimization Strategies for Enhanced Resolution

Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), is a cornerstone of acylcarnitine analysis. creative-proteomics.com Optimization of LC methods is critical for separating the diverse range of acylcarnitines found in biological samples. nih.gov

Key optimization strategies include:

Column Chemistry: Reversed-phase (RP) columns, such as C8 and C18, are widely used. nih.govrestek.comcore.ac.uk These columns separate acylcarnitines based on the hydrophobicity of their acyl chains, with longer chains eluting later. researchgate.net For instance, a Raptor ARC-18 column (100 x 2.1 mm, 2.7 µm) has been successfully used for the rapid analysis of 25 underivatized acylcarnitines. restek.com Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative separation mechanism, particularly for polar and short-chain acylcarnitines. nih.govresearchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with additives to improve peak shape and ionization efficiency. nih.govcore.ac.uk Formic acid is commonly added to acidify the mobile phase, promoting protonation of the analytes for positive ion mode mass spectrometry. nih.gov Ion-pairing agents, such as heptafluorobutyric acid (HFBA), can be employed to enhance the retention and separation of these polar compounds on reversed-phase columns. nih.govcore.ac.uk

Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is essential for analyzing a wide range of acylcarnitines in a single run. nih.govnih.gov A typical gradient might start with a high aqueous content to retain short-chain species and gradually increase the organic content to elute the more hydrophobic long-chain acylcarnitines. nih.gov

Derivatization can also be employed to enhance detection sensitivity. The use of 3-nitrophenylhydrazine (B1228671) (3NPH) has been shown to increase the signal intensity of acylcarnitines in LC-MS analysis. researchgate.netnih.govnih.gov

Table 1: Examples of Liquid Chromatography Optimization Parameters

| Parameter | Strategy | Purpose | Reference |

|---|---|---|---|

| Stationary Phase | Reversed-Phase (C18, C8) | Separation based on hydrophobicity of the acyl chain. | nih.govrestek.com |

| Stationary Phase | Hydrophilic Interaction Liquid Chromatography (HILIC) | Alternative separation for polar and short-chain acylcarnitines. | nih.govresearchgate.net |

| Mobile Phase Additive | 0.1% Formic Acid | Promotes analyte protonation for positive ESI-MS. | nih.gov |

| Mobile Phase Additive | Heptafluorobutyric Acid (HFBA) | Acts as an ion-pairing agent to improve retention on RP columns. | nih.govcore.ac.uk |

| Elution Mode | Gradient Elution | Enables analysis of compounds with a wide range of polarities in a single run. | nih.govnih.gov |

| Derivatization | 3-nitrophenylhydrazine (3NPH) | Increases signal intensity for enhanced sensitivity. | researchgate.netnih.gov |

Gas Chromatography (GC) Applications in Acylcarnitine Analysis

While less common than LC-MS, gas chromatography-mass spectrometry (GC-MS) represents another powerful technique for acylcarnitine profiling. creative-proteomics.comnih.gov A significant challenge is the low volatility of acylcarnitines, which necessitates derivatization prior to analysis. nih.gov

Common derivatization approaches include:

Esterification and N-demethylation: A method has been developed that involves direct esterification with propyl chloroformate, followed by on-column N-demethylation. The resulting acyl N-demethylcarnitine propyl esters are volatile and suitable for GC-MS analysis. nih.govportlandpress.com

Transformation to Acyloxylactones: Acylcarnitines can be isolated and transformed into their corresponding acyloxylactone derivatives for analysis by GC with chemical ionization mass spectrometry (GC-CI-MS). nih.govresearchgate.net

These GC-MS methods, when combined with stable isotope dilution using standards like Isovaleryl L-Carnitine-d3, allow for sensitive and accurate quantification of C2-C18 acylcarnitines in biological samples such as plasma. nih.govresearchgate.net

Methodological Approaches for Resolution of Isobaric Acylcarnitine Species

A critical challenge in acylcarnitine analysis is the presence of isobaric isomers—compounds with the same mass but different structures. nih.gov For example, isovalerylcarnitine (B1198194) (C5), the target analyte for the this compound standard, is isomeric with valerylcarnitine (B1624400) and 2-methylbutyrylcarnitine. researchgate.net Distinguishing between these is crucial for accurate diagnosis.

Direct infusion mass spectrometry cannot separate these isomers, making chromatographic separation essential. nih.gov

LC-Based Separation: High-performance liquid chromatography (HPLC) methods have been specifically designed to resolve these isomers. By carefully optimizing the column and mobile phase, baseline separation of critical isobars can be achieved. restek.comnih.govwaters.com For instance, a method using a Raptor ARC-18 column demonstrated the chromatographic separation of multiple isobars that share the same mass-to-charge ratio. restek.com

Derivatization Strategy: Derivatization can also aid in separating isobaric species. Butylation of acylcarnitines, particularly dicarboxylic species, alters their mass and chromatographic behavior, allowing for the discrimination of compounds that would otherwise be isobaric. For example, butylation allows for the differentiation of hydroxybutyrylcarnitine (B13408093) and malonylcarnitine. nih.gov

Mass Spectrometric Detection and Quantification Principles

Mass spectrometry is the definitive detection method for acylcarnitine analysis due to its high sensitivity and specificity. The use of deuterated internal standards like this compound is fundamental to achieving accurate quantification by correcting for matrix effects and variations during sample preparation and analysis. duke.edusigmaaldrich.com

Tandem Mass Spectrometry (MS/MS) for Targeted Quantitative Analysis

Tandem mass spectrometry (MS/MS) is the gold standard for the quantitative analysis of acylcarnitines. elsevierpure.com This technique involves multiple stages of mass analysis, providing exceptional specificity. creative-proteomics.comduke.edu

Key MS/MS methodologies include:

Precursor Ion Scanning: This is a characteristic method for acylcarnitine profiling. All acylcarnitines produce a common fragment ion at a mass-to-charge ratio (m/z) of 85 (or m/z 99 for butylated esters) upon fragmentation. nih.govduke.edu By setting the mass spectrometer to scan for all parent ions (precursors) that generate this specific product ion, a comprehensive profile of the acylcarnitines present in the sample can be obtained. duke.edu

Multiple Reaction Monitoring (MRM): For the highest sensitivity and specificity in quantification, MRM is used. This technique involves monitoring specific precursor ion-to-product ion transitions for each analyte and its corresponding stable isotope-labeled internal standard. nih.govnih.gov For example, to quantify isovalerylcarnitine, one would monitor the transition from its protonated molecule to a specific fragment ion, and simultaneously monitor the corresponding transition for Isovaleryl L-Carnitine-d3. researchgate.net Quantification is based on the response ratio of the analyte to its deuterated standard. duke.edusigmaaldrich.com

The combination of LC separation with MS/MS detection (LC-MS/MS) allows for the robust quantification of a wide array of acylcarnitines, including the successful separation and measurement of isomeric species. nih.govnih.gov

Table 2: Common MS/MS Methodologies for Acylcarnitine Analysis

| Methodology | Principle | Application | Reference |

|---|---|---|---|

| Precursor Ion Scan | Detects all parent ions that fragment to a common product ion (e.g., m/z 85 for native acylcarnitines). | Screening and profiling of all acylcarnitines in a sample. | nih.govduke.edu |

| Multiple Reaction Monitoring (MRM) | Monitors specific, predefined precursor-to-product ion transitions for each analyte and its internal standard. | Targeted, highly sensitive, and specific quantification. | nih.govnih.gov |

High-Resolution Mass Spectrometry (HRMS) Applications in Untargeted Metabolomics Research

While MS/MS is ideal for targeted analysis, high-resolution mass spectrometry (HRMS), often utilizing instruments like the Orbitrap, is a powerful tool for untargeted metabolomics. nih.govresearchgate.net Untargeted approaches aim to capture and characterize the entire metabolome of a sample without pre-selecting analytes. nih.gov

HRMS offers several advantages:

Accurate Mass Measurement: HRMS provides highly accurate mass measurements, which allows for the confident determination of elemental formulas for detected compounds. nih.govresearchgate.net

Metabolite Annotation and Identification: This is a primary challenge in untargeted metabolomics. nih.govresearchgate.netdoaj.org By combining HRMS with fragmentation data (HCD or CID), researchers can systematically classify and annotate metabolites. For example, filtering data for characteristic fragments and neutral losses specific to the carnitine structure enabled the annotation of 50 acylcarnitines in human urine, many of which were not previously described in databases. nih.govresearchgate.net

Pathway Analysis: In studies investigating the effects of external factors on cellular metabolism, untargeted metabolomics using UHPLC-HRMS can identify significantly altered pathways. nih.govunc.edu For instance, such an approach revealed that acylcarnitines were major metabolic targets in breast cancer cells treated with resveratrol, indicating significant mitochondrial metabolic reprogramming. nih.govunc.edu

The use of HRMS in untargeted studies expands our understanding of metabolic networks and can lead to the discovery of novel biomarkers and metabolic perturbations associated with disease states. nih.govresearchgate.net

Considerations for Ionization Techniques and Fragmentation Patterns of Deuterated Analogs

The analysis of acylcarnitines, including isovaleryl L-carnitine and its deuterated analog, is predominantly carried out using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique due to the inherent positive charge of the quaternary amine group in the carnitine molecule. nih.govresearchgate.net

Upon introduction into the mass spectrometer's source, both the endogenous analyte (isovaleryl L-carnitine) and the internal standard (this compound) are ionized to form protonated molecules, [M+H]⁺. A key aspect of using a deuterated internal standard is that its chemical and physical properties are nearly identical to the analyte. nih.govscispace.com This ensures they behave similarly during chromatography and ionization, which is a prerequisite for accurate quantification. nih.govscispace.com However, a slight difference in retention time can sometimes be observed due to the deuterium isotope effect, which can alter the molecule's lipophilicity. waters.comchromatographyonline.com

In tandem mass spectrometry (MS/MS), these precursor ions are selected and fragmented by collision-induced dissociation (CID). Acylcarnitines exhibit a characteristic fragmentation pattern, which is fundamental for their specific detection. A predominant fragmentation pathway for all acylcarnitines is the neutral loss of trimethylamine (B31210) ((CH₃)₃N), which results in a common product ion at a mass-to-charge ratio (m/z) of 85. nih.govnih.govresearchgate.net This m/z 85 ion corresponds to the [C₄H₅O₂]⁺ fragment. nih.gov Another characteristic fragmentation involves the loss of the entire acyl group.

For quantification, specific precursor-to-product ion transitions are monitored in what is known as Multiple Reaction Monitoring (MRM). The deuterium labeling in this compound results in a mass shift of +3 Da compared to the unlabeled analyte. This allows the mass spectrometer to differentiate between the two compounds, even if they co-elute. The fragmentation pattern itself remains largely the same, providing a specific and reliable signal for the internal standard. acs.org

Interactive Data Table: Mass Spectrometric Parameters for Isovaleryl L-Carnitine Analysis

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Monitored Transition |

| Isovaleryl L-Carnitine | 246.2 | 85.0 | 246.2 → 85.0 |

| Isovaleryl L-Carnitine-d3 | 249.2 | 85.0 | 249.2 → 85.0 |

Sample Preparation Methodologies for Complex Biological Matrices

The analysis of acylcarnitines in biological samples like plasma, serum, or dried blood spots is complicated by the presence of a multitude of other substances, including proteins, salts, and phospholipids. nih.gov These substances can interfere with the analysis, causing what is known as matrix effects. nih.govnih.gov Therefore, a robust sample preparation procedure is essential to clean up the sample and enrich the analytes of interest. nih.gov this compound is typically added at the very beginning of this process to track and correct for any loss of the analyte during the extraction and cleanup steps. duke.edu

Protein precipitation (PPT) is a common, simple, and rapid method for removing the majority of proteins from biological fluids. nih.gov The technique involves adding a water-miscible organic solvent, most commonly cold acetonitrile or methanol, to the sample. nih.govnih.gov This alters the polarity of the solvent, causing the proteins to denature and precipitate.

The general procedure involves:

Adding a precise volume of the biological sample (e.g., plasma) to a tube.

Spiking the sample with a known amount of this compound solution.

Adding a larger volume (e.g., 3 to 4 times the sample volume) of cold acetonitrile.

Vortexing the mixture to ensure complete protein precipitation.

Centrifuging at high speed to pellet the precipitated proteins.

Collecting the clear supernatant, which contains the acylcarnitines, for LC-MS/MS analysis.

While effective for high-throughput screening, PPT may not remove all matrix components, such as phospholipids, which can lead to ion suppression in the ESI source. nih.gov

Solid-phase extraction (SPE) provides a more thorough and selective sample cleanup compared to protein precipitation. nih.govnih.govnih.gov SPE separates compounds based on their affinity for a solid sorbent material packed in a cartridge or 96-well plate. anthias.co.ukfishersci.nl For acylcarnitines, which are polar and carry a positive charge, cation-exchange or mixed-mode SPE is often employed. nih.govnih.gov

A typical SPE protocol for acylcarnitine analysis includes the following steps:

Conditioning: The SPE sorbent is prepared by passing a solvent like methanol, followed by water, through it.

Loading: The biological sample, pre-spiked with this compound, is loaded onto the SPE cartridge. The acylcarnitines bind to the sorbent.

Washing: Interfering substances are washed away using a weak solvent that does not elute the analytes.

Elution: The purified acylcarnitines are eluted from the sorbent using a stronger solvent.

This eluate is then typically evaporated and reconstituted in a solvent suitable for injection into the LC-MS/MS system. SPE results in a much cleaner sample extract, which significantly reduces matrix effects and improves the sensitivity and reliability of the assay. nih.govnih.gov

Interactive Data Table: Comparison of Sample Preparation Techniques

| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |

| Principle | Protein denaturation by organic solvent | Analyte partitioning between solid and liquid phases |

| Selectivity | Low | High |

| Speed | Fast | Slower |

| Cost | Low | Higher |

| Matrix Effect Reduction | Moderate | High |

| Automation Potential | High | High |

Matrix effects are a significant challenge in quantitative LC-MS/MS, where co-eluting compounds from the biological matrix can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. waters.commyadlm.orgyoutube.com The most effective way to correct for these effects is by using a stable isotope-labeled internal standard (SIL-IS) like this compound. nih.govcrimsonpublishers.comnih.gov

An ideal SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement. chromatographyonline.com Because this compound is chemically identical to the endogenous compound, it is affected by the matrix in the same way. nih.govnih.gov By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, any variations caused by the matrix effect are effectively cancelled out. nih.gov This ratio is then used for quantification against a calibration curve, which is also prepared using the same internal standard. This normalization process is critical for achieving the high accuracy and precision required in clinical and research settings. duke.educrimsonpublishers.com

Quantitative Method Validation Parameters

Method validation ensures that an analytical procedure is suitable for its intended purpose. For assays quantifying acylcarnitines, this involves establishing a series of performance characteristics to guarantee reliable and reproducible results. nih.govnih.gov These parameters are critical, especially in high-throughput environments like newborn screening (NBS) programs, where accuracy is paramount. cdc.govsigmaaldrich.com

Accuracy and Precision Assessment in Quantitative Measurements

Accuracy, defined as the closeness of a measured value to a standard or known value, and precision, the closeness of repeated measurements to each other, are fundamental to method validation. nih.gov In the quantification of acylcarnitines using methods like ultrahigh-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), these are typically assessed by analyzing quality control (QC) samples at multiple concentration levels.

Accuracy is often expressed as the relative error (RE %), while precision is measured by the coefficient of variation (CV %). Studies have demonstrated that methods utilizing deuterated internal standards for acylcarnitine analysis achieve high accuracy and precision. For instance, one comprehensive UPLC-MS/MS method reported an accuracy with a relative error of less than 20% and both intra- and inter-day precision with a CV of less than 15% for a wide range of acylcarnitines. nih.gov The stability of the analytes under various storage conditions (e.g., 4 °C and -80 °C) is also assessed, with CVs remaining below 15%, indicating that the method is reliable over time. nih.gov

| Parameter | Acceptance Criterion (CV %) | Reported Finding |

|---|---|---|

| Intra-day Precision | < 15% | Met nih.gov |

| Inter-day Precision | < 15% | Met nih.gov |

| Accuracy (Relative Error) | < 20% | Met nih.gov |

Linearity and Dynamic Range Determination for Robust Quantification

Linearity establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. The dynamic range is the interval between the upper and lower concentrations of the analyte that can be reliably determined with acceptable accuracy and precision. nih.gov

To determine linearity, calibration curves are constructed by plotting the response ratio (analyte to internal standard) against the analyte concentration. nih.gov For acylcarnitine analysis, these curves typically show excellent linearity, with correlation coefficients (r²) greater than 0.99. nih.gov A validated UPLC-MS/MS method for quantifying 1136 different acylcarnitines demonstrated strong linearity with correlation coefficients exceeding 0.992 across 13 concentration levels. nih.gov This wide dynamic range is crucial for analyzing biological samples where metabolite concentrations can vary significantly, from trace amounts in healthy individuals to highly elevated levels in patients with metabolic disorders. researchgate.net

Establishment of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These parameters define the sensitivity of the assay.

In methods utilizing tandem mass spectrometry, the sensitivity for acylcarnitine detection is typically very high. For example, a high-throughput UPLC-MS/MS method reported a limit of detection of less than 0.7 femtomoles (fmol) on the column. nih.gov This high sensitivity is essential for newborn screening programs, where early detection of metabolic disorders from minute amounts of analyte in dried blood spots is critical. nih.govconsensus.app

| Parameter | Reported Value |

|---|---|

| Limit of Detection (LOD) | < 0.7 fmol nih.gov |

| Correlation Coefficient (r²) | > 0.992 nih.gov |

Evaluation of Reproducibility and Robustness in Analytical Procedures

Reproducibility refers to the ability of a method to produce consistent results across different laboratories, analysts, and equipment, while robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters. nih.govnih.gov

The use of stable isotope-labeled internal standards like this compound is a key factor in achieving high reproducibility. nih.gov These standards compensate for variations in sample preparation and instrument response. cdc.gov The robustness of such methods is confirmed by consistent performance, with studies showing acceptable inter-technician consistency with a CV of less than 20% across experiments conducted by different analysts. nih.gov This ensures that the analytical procedure can be reliably transferred and implemented in different settings, a critical requirement for large-scale screening programs. nih.govmdpi.com

Calibration Strategies Employing Deuterated Internal Standards

Calibration is a cornerstone of quantitative analysis, and the use of deuterated internal standards is a premier strategy in mass spectrometry-based assays. This compound serves as an ideal internal standard for the quantification of endogenous isovalerylcarnitine. caymanchem.combiomol.com

Principles of Isotopic Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision. The fundamental principle involves the addition of a known amount of a stable, isotopically labeled version of the analyte (e.g., this compound) to the sample at the beginning of the analytical process. nih.gov

This "isotopic" standard is chemically identical to the endogenous analyte and behaves similarly during sample extraction, derivatization, and ionization. researchgate.net However, it is distinguishable by its higher mass due to the deuterium atoms. The mass spectrometer measures the intensity ratio of the naturally occurring analyte to the isotopically labeled internal standard. nih.gov Because the amount of the added standard is known, the concentration of the endogenous analyte can be calculated with high accuracy, as the ratio measurement corrects for sample loss during preparation and for variations in instrument signal. cdc.govnih.gov This approach is the gold standard for acylcarnitine quantification in newborn screening and clinical diagnostics. nih.govsigmaaldrich.com

Methodologies for Preparation of Calibration Curves and Quality Control Samples

The accurate quantification of endogenous metabolites such as isovalerylcarnitine relies on robust analytical methods, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govrestek.com A cornerstone of these methods is the use of stable isotope-labeled internal standards, such as this compound, to ensure precision and accuracy. caymanchem.comlumiprobe.comnih.gov The preparation of multi-point calibration curves and independent quality control (QC) samples is a mandatory procedure for quantitative accuracy, moving beyond semi-quantitative "profiling" which may use single-point calibration. nih.gov These procedures establish the relationship between instrument response and analyte concentration, allowing for the precise determination of the amount of analyte in unknown samples. uknml.com

Preparation of Stock and Working Solutions

The initial step involves the preparation of concentrated stock solutions for both the non-labeled analyte (the calibrator) and the deuterated internal standard (IS), this compound.

Analyte and Internal Standard Stock Solutions: High-purity powders of the analyte (e.g., Isovalerylcarnitine Chloride) and the internal standard (this compound) are accurately weighed and dissolved in a suitable solvent to create primary stock solutions of a known concentration, often around 1 mg/mL. Solvents such as methanol, ethanol, or dimethyl sulfoxide (B87167) (DMSO) are commonly used depending on the solubility characteristics of the compound. caymanchem.comglpbio.comcaymanchem.com To avoid systematic errors, it is best practice to prepare the analyte stock solution and the QC stock solution from separate, independent weighings of the reference material. uknml.com

Working Calibration Standard Solutions: A series of working standard solutions is prepared by performing serial dilutions of the primary analyte stock solution. This creates a set of calibrators that span the expected concentration range of the analyte in the biological samples. uknml.com

Working Internal Standard Solution: The this compound primary stock is diluted to a single, fixed concentration to create a working internal standard solution. This solution is added to every calibrator, quality control sample, and test sample, ensuring a constant concentration of the IS across the entire analytical batch. sigmaaldrich.com

Quality Control (QC) Stock and Working Solutions: QC stock solutions are prepared independently from the calibration standards to provide an unbiased assessment of the assay's performance. uknml.com These are typically diluted to create working QC solutions at a minimum of three concentration levels: low, medium, and high. These levels are designed to bracket the calibration curve and test the method's accuracy and precision at different points.

The following table outlines a typical preparation scheme for these essential solutions.

Table 1: Example Preparation Scheme for Stock and Working Solutions

| Solution Type | Source Material | Preparation Steps | Typical Concentration | Solvent |

|---|---|---|---|---|

| Analyte Stock | Isovalerylcarnitine Chloride | Accurately weigh and dissolve powder. | 1 mg/mL | Methanol |

| IS Stock | This compound | Accurately weigh and dissolve powder. | 1 mg/mL | Methanol |

| QC Stock | Isovalerylcarnitine Chloride (Independent Weighing) | Accurately weigh and dissolve powder. | 1 mg/mL | Methanol |

| Working Calibrators | Analyte Stock Solution | Perform serial dilutions to create multiple concentration levels. | 0.1 - 50 µmol/L | Acetonitrile/Water |

| Working IS Solution | IS Stock Solution | Dilute to a fixed concentration. | 5 µmol/L | Acetonitrile/Water |

| Working QC Solutions | QC Stock Solution | Dilute to Low, Medium, and High levels. | 0.5, 10, 40 µmol/L | Acetonitrile/Water |

Construction of the Calibration Curve

To construct the calibration curve, a fixed volume of the working internal standard solution is added to each of the working calibration standards. sigmaaldrich.com These samples are then processed and analyzed by the LC-MS/MS instrument. The instrument measures the peak area response for both the analyte and the internal standard. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte for each calibrator. uknml.com This relationship, typically defined by a linear regression equation, is then used to calculate the concentration of the analyte in the unknown samples. nih.govuknml.com

Use of Quality Control Samples

The prepared low, medium, and high QC samples are treated and analyzed in the same manner as the calibrators and unknown samples. sigmaaldrich.com Their calculated concentrations are compared against their known theoretical values. The results are used to accept or reject the analytical run, ensuring the reliability of the data for the unknown samples. The accuracy is typically expressed as the percentage deviation from the nominal value, while precision is measured by the relative standard deviation (RSD) of replicate measurements. nih.gov

The table below provides an example of a calibration curve and QC sample set used in an acylcarnitine assay.

Table 2: Example Concentration Levels for Calibration and QC Samples

| Sample Type | Level | Analyte Concentration (µmol/L) | IS Concentration (µmol/L) |

|---|---|---|---|

| Calibrator | 1 (LLOQ) | 0.1 | 5.0 |

| Calibrator | 2 | 0.5 | 5.0 |

| Calibrator | 3 | 2.5 | 5.0 |

| Calibrator | 4 | 10.0 | 5.0 |

| Calibrator | 5 | 25.0 | 5.0 |

| Calibrator | 6 (ULOQ) | 50.0 | 5.0 |

| QC | Low | 0.5 | 5.0 |

| QC | Medium | 10.0 | 5.0 |

| QC | High | 40.0 | 5.0 |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Applications of Isovaleryl L Carnitine D3 Chloride in Biomarker Discovery and Targeted Metabolomics

Quantitative Acylcarnitine Profiling in Biological and Biomedical Research

Quantitative acylcarnitine profiling is a powerful analytical technique used to measure the concentrations of a wide range of acylcarnitine species in biological matrices such as plasma, serum, and dried blood spots. nih.govnih.gov This profiling is crucial for the diagnosis and monitoring of various inborn errors of metabolism. nih.govnih.gov Isovaleryl L-Carnitine-d3 Chloride serves as an ideal internal standard for the quantification of endogenous Isovaleryl L-Carnitine. caymanchem.comglpbio.com

The use of a stable isotope-labeled internal standard is critical to correct for variations that can occur during sample preparation and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combiomol.comglpbio.com By adding a known amount of this compound to a biological sample, the ratio of the endogenous analyte to the labeled standard can be accurately measured. This isotope dilution mass spectrometry (IDMS) approach enables precise quantification, overcoming issues of ion suppression or enhancement in complex biological samples. isotope.comthermofisher.com

Table 1: Key Characteristics of this compound

| Property | Value |

| Synonyms | CAR 5:0-d3, C5:0 Carnitine-d3, L-Carnitine isovaleryl ester-d3, L-Isovalerylcarnitine-d3 caymanchem.combiomol.com |

| Molecular Formula | C₁₂H₂₁D₃NO₄·Cl caymanchem.comscbt.com |

| Purity | ≥99% deuterated forms (d₁-d₃) caymanchem.combiomol.com |

| Primary Application | Internal standard for quantification of Isovaleryl L-Carnitine caymanchem.comglpbio.com |

Role in Biomarker Identification for Metabolic Pathway Dysregulation

The accurate quantification of acylcarnitines, facilitated by internal standards like this compound, is fundamental to identifying biomarkers for the dysregulation of metabolic pathways. nih.gov Altered levels of specific acylcarnitines can indicate a bottleneck or a complete block in a metabolic pathway, providing valuable diagnostic and prognostic information. nih.govnih.gov

Investigation of Branched-Chain Amino Acid Catabolism Intermediates

Isovaleryl L-Carnitine is an intermediate in the catabolism of the branched-chain amino acid (BCAA), leucine (B10760876). caymanchem.comglpbio.comnih.gov The breakdown of BCAAs is a complex process involving several enzymatic steps. nih.govmdpi.com A deficiency in the enzyme isovaleryl-CoA dehydrogenase (IVD) leads to the accumulation of isovaleryl-CoA, which is subsequently converted to Isovaleryl L-Carnitine. biomol.comnih.gov

Therefore, elevated levels of Isovaleryl L-Carnitine, accurately measured using this compound as an internal standard, serve as a key biomarker for isovaleric acidemia, an inborn error of leucine metabolism. biomol.comglpbio.comnih.gov Targeted metabolomics studies utilizing such standards allow researchers to investigate the intricate details of BCAA catabolism and pinpoint specific enzymatic defects. frontiersin.orgnih.gov

Elucidation of Fatty Acid Oxidation Disorders

Acylcarnitines are essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a primary energy-generating process. nih.govresearchgate.net Disorders of fatty acid oxidation (FAO) are a group of inherited metabolic conditions where the body is unable to properly break down fatty acids. This leads to an accumulation of specific acyl-CoAs, which are then transesterified to carnitine, resulting in abnormal acylcarnitine profiles. nih.govnih.gov

While Isovaleryl L-Carnitine is primarily associated with BCAA metabolism, comprehensive acylcarnitine profiling, which includes the measurement of isovalerylcarnitine (B1198194), is a first-line diagnostic tool for many FAO disorders. nih.gov The use of a panel of stable isotope-labeled internal standards, including this compound, ensures the accuracy of these profiles, aiding in the differential diagnosis of various FAO disorders and other organic acidemias. nih.govnih.gov

Methodological Contributions to Population-Scale Metabolic Screening Research

The application of tandem mass spectrometry (MS/MS) has revolutionized newborn screening programs, allowing for the rapid and simultaneous detection of multiple inborn errors of metabolism from a single dried blood spot. thermofisher.comnih.gov Stable isotope-labeled internal standards are at the core of these high-throughput screening methods. isotope.comnih.gov

This compound, as part of a panel of labeled acylcarnitine standards, is crucial for the quantification of isovalerylcarnitine in newborn screening for isovaleric acidemia. thermofisher.comnih.govnih.gov The use of a common internal standard mix across different laboratories has been shown to significantly reduce inter-laboratory variation, ensuring the quality and reliability of screening results on a population scale. nih.gov This standardization is vital for minimizing false-positive results and ensuring that all newborns receive accurate and timely diagnoses. nih.govnih.gov

Investigation of Metabolic Dynamics and Enzyme Kinetics Through Stable Isotope Tracing

Design of Stable Isotope Tracing Experiments for Metabolic Flux Analysis

Stable isotope tracing experiments are meticulously designed to provide quantitative insights into the flow of metabolites through a specific pathway, a concept known as metabolic flux analysis. springernature.com These experiments typically involve the administration of a stable isotope-labeled compound, followed by the collection of biological samples (e.g., blood, tissue) over time. technologynetworks.com The enrichment of the isotope in various metabolites is then measured to determine the rates of their synthesis, breakdown, and interconversion. physiology.org Primed, continuous infusions of labeled compounds are often employed to achieve an isotopic steady state, allowing for more accurate calculations of metabolic parameters. physiology.orgnih.gov

Tracing of L-Leucine Metabolism and Isovaleryl-CoA Pathway

The metabolism of the branched-chain amino acid L-leucine is of significant interest due to its role in protein synthesis and as a precursor for other important molecules. nih.govresearchgate.net A key pathway in leucine (B10760876) catabolism involves its conversion to isovaleryl-CoA. researchgate.netwikipedia.org Stable isotope tracing, using compounds like ¹³C- or ¹⁵N-labeled leucine, has been instrumental in quantifying various aspects of leucine metabolism, including its turnover, oxidation, and incorporation into protein. physiology.orgnih.gov

The use of deuterated tracers, such as Isovaleryl L-Carnitine-d3 Chloride, provides a means to specifically investigate the downstream pathways of leucine breakdown. glpbio.comcaymanchem.com By introducing this labeled compound, researchers can trace the flux through the isovaleryl-CoA pathway and identify potential metabolic bottlenecks or dysregulations. nih.gov For instance, in the genetic disorder isovaleric acidemia, which is caused by a deficiency in the enzyme isovaleryl-CoA dehydrogenase, elevated levels of isovaleryl carnitine are observed. glpbio.comresearchgate.net The use of a deuterated internal standard like this compound allows for the precise quantification of these elevated levels by GC- or LC-MS. glpbio.comcaymanchem.combiomol.com

A simplified representation of the initial steps of L-leucine catabolism is shown below:

Assessment of Carnitine Shuttle Activity in Biological Systems

The carnitine shuttle is a crucial transport system that facilitates the movement of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy. nih.govnih.govreactome.orgtaylorandfrancis.comyoutube.comyoutube.com This system involves a series of enzymes, including carnitine palmitoyltransferase I (CPT-I), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT-II). taylorandfrancis.comkhanacademy.org

Stable isotope-labeled carnitine derivatives, such as deuterated carnitine (d3-carnitine), are powerful tools for assessing the activity of the carnitine shuttle. nih.govsigmaaldrich.com By administering d3-carnitine and monitoring its conversion to and the distribution of its acylated forms (e.g., d3-acetylcarnitine), researchers can gain insights into the dynamics of carnitine uptake and transport. bevital.nonih.gov For example, studies have shown that muscle contraction accelerates the uptake of d3-carnitine and its subsequent conversion to d3-acetylcarnitine, highlighting the role of the carnitine shuttle in buffering excess acetyl-CoA during periods of high energy demand. nih.gov The use of deuterated palmitate in conjunction with the measurement of deuterated acylcarnitine formation in whole blood samples provides a rapid method for exploring mitochondrial fatty acid oxidation disorders. nih.gov

Enzyme Activity and Inhibition Studies Using Deuterated Substrates

Deuterated substrates are invaluable in the study of enzyme kinetics and inhibition. The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect, where the rate of a reaction is altered due to the mass difference between the isotopes. This effect can provide detailed information about the reaction mechanism and the rate-limiting steps. Furthermore, deuterated compounds serve as excellent internal standards in enzyme assays, allowing for precise quantification of reaction products. nih.govnih.gov

Kinetic Analysis of Carnitine Acyltransferases

Carnitine acyltransferases are a family of enzymes that catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine. nih.gov These enzymes, including carnitine acetyltransferase and carnitine octanoyltransferase, play a critical role in fatty acid metabolism and the maintenance of the cellular CoA pool. nih.govsigmaaldrich.com

Kinetic studies of carnitine acyltransferases have been performed to determine key parameters such as Michaelis constants (Km) and to elucidate their reaction mechanisms. nih.gov Product inhibition studies have provided evidence for independent binding sites for L-carnitine and CoASH. nih.gov While direct studies using this compound for the kinetic analysis of these enzymes are not extensively documented in the provided search results, the principles of using deuterated substrates apply. A deuterated acylcarnitine could be used as a substrate to study the reverse reaction, or as an internal standard to quantify the formation of the unlabeled product in the forward reaction.

| Enzyme | Substrate | Km | Reference |

| Carnitine Acetyltransferase | Acetyl-L-carnitine | Independent of CoASH concentration | nih.gov |

| Carnitine Acetyltransferase | L-carnitine | Independent of acetyl-CoA concentration | nih.gov |

Characterization of Isovaleryl-CoA Dehydrogenase Activity

Isovaleryl-CoA dehydrogenase (IVD) is a mitochondrial flavoenzyme that catalyzes the third step in the catabolism of L-leucine: the dehydrogenation of isovaleryl-CoA to 3-methylcrotonyl-CoA. researchgate.netwikipedia.orgnih.gov A deficiency in this enzyme leads to the genetic disorder isovaleric acidemia. nih.govnih.gov

The activity of IVD can be characterized using various assay methods, including those that employ labeled substrates. A tritium (B154650) release assay, for example, has been used to measure residual IVD activity in fibroblasts from patients with isovaleric acidemia. nih.gov In such assays, a deuterated substrate or internal standard like this compound would be instrumental for accurate quantification by mass spectrometry. Kinetic studies of recombinant human IVD have determined the Km for isovaleryl-CoA to be in the micromolar range. nih.govdrugbank.com The enzyme exhibits typical Michaelis-Menten kinetics. nih.gov

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | Source |

| Human IVD | Isovaleryl-CoA | 22 | 51 (pmol ³H₂O/min/mg protein) | Fibroblasts nih.gov |

| Human IVD | Isovaleryl-CoA | 1.0 | Not specified | Recombinant nih.gov |

| Arabidopsis IVD | Isovaleryl-CoA | 50 (±30) | 4 (±1) | Recombinant nih.gov |

| Arabidopsis IVD | Isobutyryl-CoA | 500 (±200) | 6 (±2) | Recombinant nih.gov |

Future Perspectives and Challenges in Research Utilizing Isovaleryl L Carnitine D3 Chloride

Advancements in High-Throughput Analytical Platforms for Comprehensive Profiling

The demand for rapid and comprehensive analysis of metabolites has spurred the development of sophisticated high-throughput analytical platforms. Isovaleryl L-Carnitine-d3 Chloride plays a pivotal role as an internal standard in these platforms, particularly in the context of newborn screening for inborn errors of metabolism like isovaleric acidemia. restek.comnih.govnih.govnih.govnih.gov The primary analytical technique for this purpose is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC) for enhanced specificity. nih.govrestek.comsigmaaldrich.comnih.gov

Future advancements are focused on further improving the speed, sensitivity, and multiplexing capabilities of these platforms. The use of ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS allows for the rapid separation and quantification of a wide range of acylcarnitines, including the differentiation of isomeric forms, which is a significant challenge in flow-injection analysis MS/MS methods. nih.govbiocrates.com The integration of automated sample preparation techniques, such as the use of 96-well filter plates and robotic liquid handlers, is crucial for processing the large sample volumes characteristic of newborn screening programs and large-scale metabolomics studies. restek.combiocrates.com

The development of novel chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC), offers alternative separation mechanisms that can improve the retention and analysis of polar metabolites like acylcarnitines. restek.comrestek.com High-resolution mass spectrometry (HRMS) is also gaining traction as it provides more accurate mass measurements, aiding in the identification of unknown metabolites and reducing interferences. nih.gov The combination of these advanced analytical platforms with the use of stable isotope-labeled internal standards like this compound is essential for generating high-quality, reliable data in a high-throughput manner.

Integration with Multi-Omics Data for Systems Biology Approaches in Metabolic Research

The era of systems biology necessitates the integration of data from various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—to construct a holistic view of biological systems. nih.govnih.govresearchgate.netvu.nlebi.ac.uk this compound, by enabling the precise quantification of isovalerylcarnitine (B1198194), provides a critical data point for the metabolomics layer of these multi-omics studies, particularly in research focused on metabolic diseases. nih.gov

By correlating quantified metabolite levels with genetic variations, gene expression patterns, and protein abundance, researchers can uncover novel insights into disease mechanisms and identify potential biomarkers. For instance, integrating metabolomic data, where this compound serves as a standard, with genomic data can help elucidate how specific genetic mutations in the IVD gene lead to the biochemical phenotype of isovaleric acidemia. nih.govmdpi.com

Computational tools and pipelines are being developed to facilitate the integration and interpretation of these large and complex datasets. nih.govnih.govvu.nlebi.ac.uk These approaches often involve network analysis to visualize the intricate connections between different molecular layers. The accurate quantification of metabolites, made possible by the use of stable isotope-labeled standards, is fundamental to the robustness of these integrated models. Future research will likely see an increased application of such multi-omics approaches to unravel the complex interplay of factors contributing to various metabolic disorders beyond inborn errors of metabolism.

Addressing Methodological Harmonization and Standardization in Global Research Initiatives

The global nature of metabolic research, especially in areas like newborn screening and multi-center clinical trials, underscores the critical need for methodological harmonization and standardization. researchgate.net The use of this compound as a certified reference material is a cornerstone of efforts to ensure the comparability and reliability of acylcarnitine measurements across different laboratories and platforms. caymanchem.com

A primary challenge in acylcarnitine analysis is the variability in analytical methods, including sample preparation, derivatization techniques, and the specific MS/MS platforms used. restek.comsigmaaldrich.com This can lead to inter-laboratory discrepancies in reported concentrations, making it difficult to establish universal cutoff values for disease screening. Initiatives by organizations and regulatory bodies aim to develop and promote standardized protocols and reference materials to mitigate these issues.

The use of stable isotope dilution mass spectrometry, where a known amount of a labeled internal standard like this compound is added to each sample, is a powerful strategy for achieving accurate quantification and reducing matrix effects. restek.comsigmaaldrich.com Furthermore, participation in external quality assurance schemes and proficiency testing programs is essential for laboratories to monitor and improve their analytical performance. The widespread adoption of standardized methods and certified reference materials will be crucial for the success of global research collaborations and for ensuring the quality of clinical diagnostic testing.

Emerging Research Frontiers for Stable Isotope-Labeled Acylcarnitines in Mechanistic Studies

Beyond their established role in quantification, stable isotope-labeled acylcarnitines like this compound are poised to play a more dynamic role in mechanistic studies of metabolic pathways. physoc.orgtechnologynetworks.com Stable isotope tracing, where labeled compounds are introduced into biological systems, allows researchers to follow the metabolic fate of specific molecules and quantify metabolic fluxes.

For example, by administering a stable isotope-labeled precursor of isovaleryl-CoA and monitoring the appearance of labeled isovalerylcarnitine, researchers can investigate the kinetics of the carnitine conjugation pathway in real-time. This approach can provide valuable insights into the pathophysiology of isovaleric acidemia and the efficacy of therapeutic interventions aimed at enhancing the detoxification of isovaleryl-CoA. nih.govmdpi.come-imd.org

The application of such tracer studies is not limited to inborn errors of metabolism. They can also be employed to investigate alterations in fatty acid and branched-chain amino acid metabolism in a variety of other conditions, including diabetes, obesity, and cardiovascular disease. As analytical techniques become more sensitive, it will be possible to conduct these mechanistic studies with smaller sample sizes and at the single-cell level, providing an unprecedented level of detail on metabolic regulation. The continued development and application of stable isotope-labeled acylcarnitines will undoubtedly open new avenues for understanding the complexities of cellular metabolism in health and disease.

Q & A

Basic Research Questions

Q. How should researchers design in vitro experiments to evaluate the stability and solubility of Isovaleryl L-Carnitine-d3 Chloride?

- Methodological Answer :

- Solvent Selection : Use DMSO for preparing stock solutions (5–50 mg/mL) due to its compatibility with deuterated compounds. For aqueous solubility, pre-test solubility in phosphate-buffered saline (PBS) at physiological pH .

- Stability Testing : Conduct time-course experiments under varying temperatures (-20°C to 37°C) and pH conditions (4.0–7.4) to assess degradation kinetics. Include mass spectrometry (MS) validation to confirm isotopic integrity .

- Data Reporting : Tabulate solubility and stability results (example below):

| Condition | Solubility (mg/mL) | Degradation Half-life (hr) |

|---|---|---|

| DMSO (10 mM) | 50 | >72 |

| PBS (pH 7.4) | 10 | 48 |

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Use reverse-phase chromatography (C18 column) with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 284.79 → 85.0 (quantifier) and 284.79 → 60.1 (qualifier) .

- Internal Standards : Co-inject deuterated analogs (e.g., Butyryl-L-carnitine-d3) to correct for ion suppression/enhancement .

- Validation Parameters : Assess linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) per FDA guidelines .

Q. How can researchers integrate this compound into studies on fatty acid oxidation pathways?

- Methodological Answer :

- Isotopic Tracing : Administer the compound in cell cultures (e.g., hepatocytes or cardiomyocytes) and track deuterium-labeled metabolites via GC-MS to map β-oxidation flux .

- Experimental Controls : Include non-deuterated Isovaleryl L-Carnitine to isolate isotope-specific effects on enzyme kinetics (e.g., CPT1/2 activity) .

Advanced Research Questions

Q. What theoretical frameworks guide the study of deuterium’s pharmacokinetic effects in this compound?

- Methodological Answer :

- Kinetic Isotope Effect (KIE) : Apply the Eyring equation to compare activation energies of deuterated vs. non-deuterated substrates in mitochondrial transport assays. Reference Russak et al. (2019) for deuterium’s impact on metabolic half-life .

- Computational Modeling : Use molecular dynamics simulations to predict deuterium’s influence on hydrogen bonding and substrate-enzyme interactions (e.g., with carnitine palmitoyltransferase) .

Q. How can contradictory data on deuterium’s metabolic stability be resolved in longitudinal studies?

- Methodological Answer :

- Source Analysis : Audit batch-specific deuterium enrichment levels via NMR to rule out synthetic variability .

- Multi-Omics Integration : Correlate LC-MS metabolomics data with transcriptomic profiles (e.g., PPAR-α targets) to identify compensatory pathways masking isotopic effects .

Q. What strategies optimize the use of this compound in multi-omics studies of mitochondrial dysfunction?

- Methodological Answer :

- Workflow Design :

Sample Preparation : Isolate mitochondria from tissues treated with the compound; use differential centrifugation and MS-compatible lysis buffers .

Data Integration : Combine proteomic (e.g., COX activity) and metabolomic (acylcarnitine profiles) datasets via pathway enrichment tools (e.g., MetaboAnalyst) .

- Ethical Frameworks : Align with FAIR principles for data sharing, ensuring isotopic tracing data is reproducible and metadata-rich .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.